molecular formula C21H19FN2OS2 B2779850 4-[(4-fluorophenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide CAS No. 923089-09-2

4-[(4-fluorophenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide

Cat. No.: B2779850
CAS No.: 923089-09-2
M. Wt: 398.51
InChI Key: CDSIAHRXTXVNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-fluorophenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide is a complex organic compound that features a combination of fluorophenyl, sulfanyl, naphthothiazole, and butanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluorophenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthothiazole core, followed by the introduction of the fluorophenylsulfanyl group and the butanamide moiety. Key reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-fluorophenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-fluorophenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.

    Medicine: Its unique structure allows for the exploration of new therapeutic agents with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.

    Dasatinib: Another thiazole-containing compound with applications in cancer treatment.

    Ixabepilone: A thiazole-based molecule used in chemotherapy.

Uniqueness

4-[(4-fluorophenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide is unique due to its combination of a fluorophenyl group with a naphthothiazole core, which is not commonly found in other compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2OS2/c22-15-8-10-16(11-9-15)26-13-3-6-19(25)23-21-24-20-17-5-2-1-4-14(17)7-12-18(20)27-21/h1-2,4-5,8-11H,3,6-7,12-13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSIAHRXTXVNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.